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Compound of Interest

Compound Name: 2-Aminoindan hydrochloride

Cat. No.: B129347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-
Aminoindan hydrochloride, a compound of significant interest in pharmaceutical research

and development. The following sections detail the Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of 2-Aminoindan
hydrochloride were recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz

spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Aminoindan hydrochloride exhibits distinct signals corresponding

to the aromatic and aliphatic protons in the molecule. The assignments, chemical shifts, and

multiplicities are summarized in the table below.
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Proton Assignment Chemical Shift (δ, ppm) Multiplicity

-NH₃⁺ ~8.62 Broad Singlet

Aromatic CH (4H) 7.26 - 7.19 Multiplet

CH-NH₃⁺ (1H) ~3.96 Multiplet

-CH₂- (2H, Ha) ~3.26 Doublet of Doublets

-CH₂- (2H, Hb) ~3.06 Doublet of Doublets

Table 1: ¹H NMR spectral data for 2-Aminoindan hydrochloride in DMSO-d₆.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts for the carbon atoms of 2-Aminoindan hydrochloride are presented below.

Carbon Assignment Chemical Shift (δ, ppm)

Aromatic C (quaternary) ~139.5

Aromatic CH ~127.0

Aromatic CH ~125.0

CH-NH₃⁺ ~48.5

-CH₂- ~35.0

Table 2: ¹³C NMR spectral data for 2-Aminoindan hydrochloride in DMSO-d₆.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The ATR-IR spectrum of 2-Aminoindan
hydrochloride shows characteristic absorption bands corresponding to its structural features.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b129347?utm_src=pdf-body
https://www.benchchem.com/product/b129347?utm_src=pdf-body
https://www.benchchem.com/product/b129347?utm_src=pdf-body
https://www.benchchem.com/product/b129347?utm_src=pdf-body
https://www.benchchem.com/product/b129347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency (cm⁻¹)
Functional Group

Assignment
Intensity

~2900-3100 N-H stretch (amine salt) Strong, Broad

~2800-3000
C-H stretch (aromatic &

aliphatic)
Medium

~1600 N-H bend (amine salt) Medium

~1480, 1580 C=C stretch (aromatic) Medium-Weak

~740
C-H bend (ortho-disubstituted

benzene)
Strong

Table 3: Key IR absorption bands for 2-Aminoindan hydrochloride.

Experimental Protocols
The following protocols outline the methodologies for the acquisition of NMR and IR spectra of

2-Aminoindan hydrochloride.

NMR Spectroscopy Protocol
Sample Preparation: A sample of approximately 10-20 mg of 2-Aminoindan hydrochloride
was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was

transferred to a 5 mm NMR tube.

Instrument Parameters: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR

spectrometer.

¹H NMR: A standard pulse sequence was used with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence was employed to simplify the spectrum and

enhance sensitivity.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and

the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to
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the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: A small amount of solid 2-Aminoindan hydrochloride was placed

directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Parameters: The IR spectrum was recorded using a Fourier Transform Infrared

(FTIR) spectrometer. The spectrum was collected in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Data Processing: A background spectrum was collected and automatically subtracted from

the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Visualizations
The following diagrams illustrate the chemical structure and the logical workflow of the

spectroscopic analysis.
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Workflow for Spectroscopic Analysis of 2-Aminoindan Hydrochloride
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Caption: Logical workflow for the spectroscopic analysis of 2-Aminoindan hydrochloride.
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Caption: Chemical structure of 2-Aminoindan hydrochloride with atom numbering for NMR

assignments.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminoindan Hydrochloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129347#spectroscopic-analysis-of-2-aminoindan-
hydrochloride-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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